Sacubitril Sacubitril Sacubitril is a neprilysn (NEP) inhibitor prodrug with natriuretic activity. Upon administration, sacubitril is metabolized by esterases to its active metabolite, sacubitrilat, which inhibits NEP, a neutral endopeptidase that cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP), as well as certain vasoconstricting peptides including as angiotensin I and II, and endothelin-1. Additionally, sacubitrilat may inhibit NEP-mediated catabolism of certain peptide-based agents, thereby improving their in vivo stability and increasing tumor cell exposure.
Sacubitril is a prodrug neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction. It was approved by the FDA after being given the status of priority review for on July 7, 2015. Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II.
Sacubitril is a member of biphenyls.
Brand Name: Vulcanchem
CAS No.: 149709-62-6
VCID: VC0003115
InChI: InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1
SMILES: CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Molecular Formula: C₂₄H₂₉NO₅
Molecular Weight: 411.5 g/mol

Sacubitril

CAS No.: 149709-62-6

Inhibitors

VCID: VC0003115

Molecular Formula: C₂₄H₂₉NO₅

Molecular Weight: 411.5 g/mol

Sacubitril - 149709-62-6

CAS No. 149709-62-6
Product Name Sacubitril
Molecular Formula C₂₄H₂₉NO₅
Molecular Weight 411.5 g/mol
IUPAC Name 4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1
Standard InChIKey PYNXFZCZUAOOQC-UTKZUKDTSA-N
Isomeric SMILES CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
SMILES CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Canonical SMILES CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Appearance Light yellow oil
Description Sacubitril is a neprilysn (NEP) inhibitor prodrug with natriuretic activity. Upon administration, sacubitril is metabolized by esterases to its active metabolite, sacubitrilat, which inhibits NEP, a neutral endopeptidase that cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP), as well as certain vasoconstricting peptides including as angiotensin I and II, and endothelin-1. Additionally, sacubitrilat may inhibit NEP-mediated catabolism of certain peptide-based agents, thereby improving their in vivo stability and increasing tumor cell exposure.
Sacubitril is a prodrug neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction. It was approved by the FDA after being given the status of priority review for on July 7, 2015. Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II.
Sacubitril is a member of biphenyls.
Synonyms 3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate
entresto
LCZ 696
LCZ-696
LCZ696
sacubitril
sacubitril valsartan drug combination
sacubitril valsartan sodium hydrate
sacubitril-valsartan
trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate
Reference 1. Expert Opin Investig Drugs. 2013 Aug;22(8):1041-7. doi:
10.1517/13543784.2013.797963. Epub 2013 May 10.

The potential role of valsartan + AHU377 ( LCZ696 ) in the treatment of heart
failure.

Voors AA(1), Dorhout B, van der Meer P.

Author information:
(1)Professor of Cardiology, University of Groningen, University Medical Center
Groningen, Department of Cardiology, Groningen, The Netherlands.
a.a.voors@umcg.nl
INTRODUCTION: Heart failure remains a syndrome with a very high mortality rate
and a poor quality of life. For patients with heart failure and a preserved
ejection fraction (HFpEF), no drugs have shown to improve mortality and
morbidity, and therefore novel drugs are highly needed. LCZ696 , a first in class
angiotensin receptor neprilysin inhibitor (ARNi), might be an interesting novel
drug for the treatment of heart failure.
AREAS COVERED: Previous studies have shown promising effects of a combination
drug with a neutral endopeptidase and an angiotensin-converting enzyme inhibitor
(omapatrilat) for the treatment of patients with heart failure. However, the
occurrence of angioedema prevented the drug from further development. The
majority of this paper will discuss the metabolism, pharmacokinetics,
pharmacodynamics, clinical effects, and safety of LCZ696, with a particular focus
on heart failure.
EXPERT OPINION: LCZ696 is superior to valsartan alone in reducing blood pressure.
Preliminary results from a Phase II trial showed that LCZ696 reduced NT-proBNP to
a greater extent than valsartan alone, and in addition LCZ696 had beneficial
effects on symptoms. With these promising first results, the results of ongoing
further studies in heart failure are eagerly awaited.
PubChem Compound 9811834
Last Modified Nov 11 2021
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